molecular formula C19H18F4N2O3 B2866376 N-[2-(2-fluorophenyl)-2-methoxypropyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 1797893-94-7

N-[2-(2-fluorophenyl)-2-methoxypropyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2866376
CAS No.: 1797893-94-7
M. Wt: 398.358
InChI Key: ZXJCLHIEBIATTM-UHFFFAOYSA-N
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Description

N-[2-(2-fluorophenyl)-2-methoxypropyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-fluorophenyl)-2-methoxypropyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-fluorobenzaldehyde with methoxypropylamine under controlled conditions to form the intermediate 2-(2-fluorophenyl)-2-methoxypropylamine.

    Oxalamide Formation: The intermediate is then reacted with oxalyl chloride in the presence of a base, such as triethylamine, to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-fluorophenyl)-2-methoxypropyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(2-fluorophenyl)-2-methoxypropyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenyl)-2-methoxypropyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N1-(3-(trifluoromethyl)phenyl)isophthalamide: Known for its potential as a protein kinase inhibitor.

    N1-(quinolin-4-yl)ethanediamine phenyl urea derivatives: Exhibits anti-inflammatory and antimicrobial activities.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F4N2O3/c1-18(28-2,14-8-3-4-9-15(14)20)11-24-16(26)17(27)25-13-7-5-6-12(10-13)19(21,22)23/h3-10H,11H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJCLHIEBIATTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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